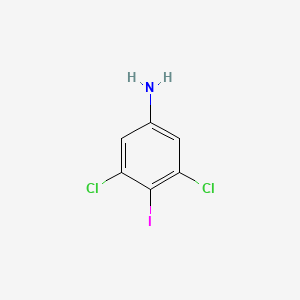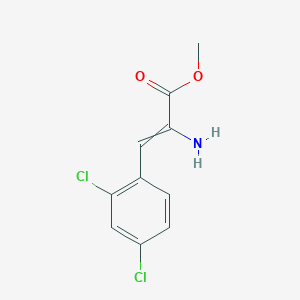
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride is a compound that belongs to the class of amino acids. It is a derivative of histidine, an essential amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as histidine or its derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions: The key chemical reactions involved in the synthesis may include condensation reactions, aza-Wittig reactions, and heterocyclic rearrangements.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the production of the compound in discrete batches, with each batch undergoing a series of chemical reactions and purification steps.
Continuous Processing: Involves the continuous flow of reactants and products through a series of reactors and separation units, allowing for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Solvents: Such as water, ethanol, or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation Products: May include imidazole derivatives with additional oxygen-containing functional groups.
Reduction Products: May include reduced forms of the imidazole ring.
Substitution Products: May include imidazole derivatives with different substituents on the ring.
Scientific Research Applications
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its role in biological processes, such as enzyme catalysis and signal transduction.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring plays a key role in these interactions, allowing the compound to bind to enzymes, receptors, and other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may act as an enzyme inhibitor, receptor agonist, or signaling molecule .
Comparison with Similar Compounds
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride can be compared with other similar compounds, such as:
Histidine: The parent compound from which it is derived. Histidine is an essential amino acid with similar chemical properties but lacks the hydrochloride group.
Imidazole Derivatives: Other compounds containing the imidazole ring, such as imidazole itself, histamine, and various imidazole-based drugs.
Amino Acid Derivatives: Other amino acids with modified side chains, such as 2-amino-3-(1H-imidazol-4-yl)propanoic acid.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H12ClN3O2 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);1H |
InChI Key |
AABZGRFLFXCQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CN1)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


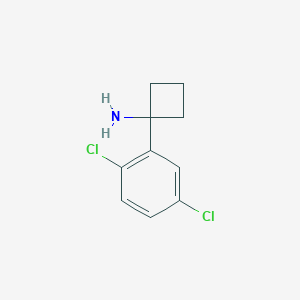
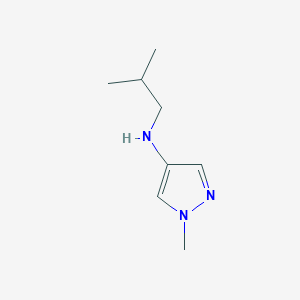
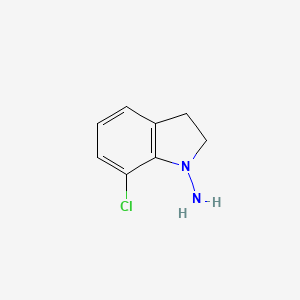
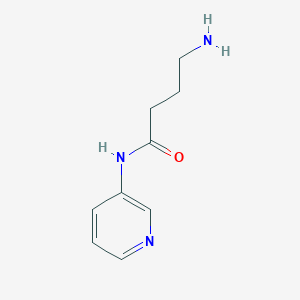
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
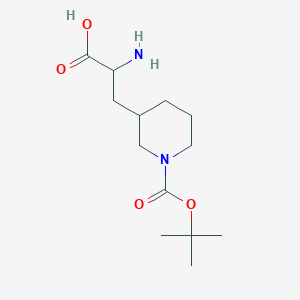
![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11727898.png)
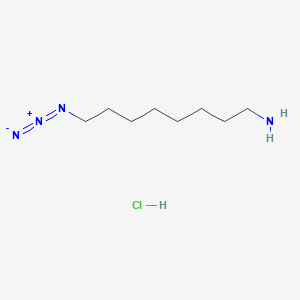
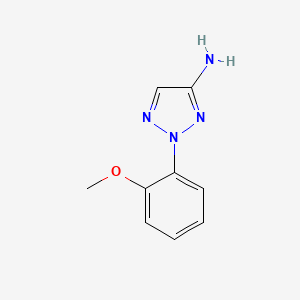
![3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727929.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)
